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Cat. No.: B12420148 Get Quote

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-46] (DSPE-
PEG46-NH2) is a highly versatile, heterobifunctional lipid-polymer conjugate that has become

an indispensable tool in the field of nanomedicine. Its unique amphiphilic structure,

biocompatibility, and terminal reactive amine group make it a cornerstone for the development

of advanced drug delivery systems. This document provides detailed application notes and

experimental protocols for researchers, scientists, and drug development professionals working

with DSPE-PEG46-NH2.

DSPE-PEG46-NH2 consists of three key components:

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a

hydrophobic anchor, readily incorporating into the lipid bilayer of liposomes or the surface of

other nanoparticles.

PEG46 (Polyethylene Glycol, 46 repeating units): A hydrophilic polymer chain that forms a

"stealth" layer on the nanoparticle surface. This PEG shield reduces recognition by the

reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream and

increasing the likelihood of reaching the target tissue.

-NH2 (Amine group): A terminal primary amine group that provides a reactive handle for the

covalent conjugation of various biomolecules, such as targeting ligands (antibodies,

peptides, aptamers), imaging agents, and other functional moieties.
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Application Notes
The primary applications of DSPE-PEG46-NH2 in nanomedicine revolve around its use in the

formulation of nanoparticles for therapeutic and diagnostic purposes.

Surface Modification and Stealth Properties
The incorporation of DSPE-PEG46-NH2 into nanocarriers, such as liposomes and solid lipid

nanoparticles, imparts "stealth" characteristics. The PEG chains create a hydrophilic corona

that sterically hinders the adsorption of opsonin proteins, which would otherwise mark the

nanoparticles for rapid clearance by phagocytic cells of the RES. This prolonged circulation

half-life is crucial for both passive and active targeting of diseased tissues.

Targeted Drug Delivery
The terminal amine group of DSPE-PEG46-NH2 is the key to active targeting. By conjugating

targeting ligands that specifically recognize and bind to receptors overexpressed on the surface

of diseased cells (e.g., cancer cells), the nanocarrier can be directed to the site of action. This

enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target side

effects. Common targeting moieties include:

Antibodies and antibody fragments: For high-specificity targeting of cell surface antigens.

Peptides: Smaller, less immunogenic ligands that can target a variety of receptors.

Aptamers: Nucleic acid-based ligands with high affinity and specificity.

Small molecules: Such as folic acid, which targets the folate receptor often overexpressed in

cancer cells.

Gene Delivery
DSPE-PEG46-NH2 can be incorporated into lipid-based nanoparticles (LNPs) for the delivery

of nucleic acid-based therapeutics, such as siRNA, mRNA, and plasmid DNA. The PEG layer

provides stability, and the amine group can be used to attach ligands for cell-specific delivery of

the genetic material.

Theranostics
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By conjugating both a targeting ligand and an imaging agent (e.g., a fluorescent dye or a

chelator for a radionuclide) to the DSPE-PEG46-NH2, it is possible to create theranostic

nanoparticles. These systems allow for simultaneous diagnosis, visualization of drug delivery,

and therapeutic intervention.

Quantitative Data Summary
The following tables summarize typical quantitative data for nanoparticles formulated with

DSPE-PEG-NH2 from various studies. Note that the specific values are highly dependent on

the overall formulation, preparation method, and the nature of the encapsulated drug and

conjugated ligand.

Table 1: Physicochemical Properties of DSPE-PEG-NH2 Containing Nanoparticles

Nanoparti
cle Type

Core
Material

Targeting
Ligand

Average
Size (nm)

Polydispe
rsity
Index
(PDI)

Zeta
Potential
(mV)

Referenc
e

Liposomes
DSPC/Chol

esterol

RGD

Peptide
99.28 ± 5.7 0.20 ± 0.02 +1.2 ± 0.08 [1]

Lipid-

Polymer

Hybrid NP

PLGA
LyP-1

Peptide
68 ± 6 0.15 Negative [2]

Lipid

Nanoparticl

es

Ionizable

Lipid/DSP

C/Chol

Amine

group

(from

DSPE-

PEG-NH2)

~80-100 < 0.2
Near-

neutral
[3]

Carbon

Capsules

Nitrogen-

doped

Carbon

None

(DSPE-

PEG

coating)

~80 - - [4]

Table 2: Drug Loading and Encapsulation Efficiency
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Nanoparticl
e System

Drug

Encapsulati
on
Efficiency
(%)

Drug
Loading (%)

Method of
Determinati
on

Reference

Triptolide-

loaded

Liposomes

Triptolide 74.37 ± 1.07 - HPLC [1]

5-FU-loaded

Carbon

Capsules

5-Fluorouracil

91 ± 0.5

(Loading

Efficiency)

59.84
TGA/TNBS

Method

Emtricitabine-

loaded PLGA

NP

Emtricitabine 74.34 - HPLC

Experimental Protocols
Protocol 1: Preparation of Peptide-Targeted Liposomes
using Thin-Film Hydration and Post-Insertion
This protocol describes the preparation of liposomes encapsulating a hydrophilic drug, followed

by the surface modification with a targeting peptide conjugated to DSPE-PEG46-NH2 via the

post-insertion method.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

DSPE-PEG46-NH2

Targeting peptide with an NHS-reactive group (e.g., N-terminus or lysine side chain)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) and N-hydroxysuccinimide (NHS) for peptide conjugation (if starting with a
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carboxylated peptide)

Chloroform

Phosphate-buffered saline (PBS), pH 7.4

Hydrophilic drug to be encapsulated

Round-bottom flask

Rotary evaporator

Bath sonicator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

Part A: Liposome Formulation by Thin-Film Hydration

Dissolve DSPC and cholesterol (e.g., in a 3:2 molar ratio) in chloroform in a round-bottom

flask.

Create a thin lipid film on the inner surface of the flask by removing the chloroform using a

rotary evaporator under reduced pressure.

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

Hydrate the lipid film with an aqueous solution of the hydrophilic drug in PBS (pH 7.4) by

vortexing the flask. The temperature of the hydrating buffer should be above the phase

transition temperature of the lipids (for DSPC, >55°C). This process forms multilamellar

vesicles (MLVs).

To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion

through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be

done at a temperature above the lipid phase transition temperature.
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Remove the unencapsulated drug by dialysis against PBS (pH 7.4) at 4°C.

Part B: Preparation of Peptide-DSPE-PEG46 Micelles

Conjugate the targeting peptide to DSPE-PEG46-NH2. If the peptide has a free carboxylic

acid group, use EDC/NHS chemistry. Dissolve the peptide and DSPE-PEG46-NH2 in a

suitable buffer (e.g., MES buffer, pH 6.0) and add EDC and NHS. Allow the reaction to

proceed for several hours at room temperature.

Purify the DSPE-PEG46-Peptide conjugate by dialysis.

Dissolve the purified DSPE-PEG46-Peptide conjugate in PBS (pH 7.4). This will form

micelles.

Part C: Post-Insertion of Peptide-DSPE-PEG46 into Liposomes

Add the DSPE-PEG46-Peptide micelle solution to the pre-formed liposome suspension from

Part A. A typical molar ratio is 5-10% of the PEGylated lipid relative to the total liposomal

lipid.

Incubate the mixture at a temperature slightly above the phase transition temperature of the

lipids (e.g., 60°C) for 1-2 hours with gentle stirring.

Cool the liposome suspension to room temperature.

Remove any unincorporated micelles by dialysis or size exclusion chromatography.

Store the final peptide-targeted liposomes at 4°C.

Diagram of the Experimental Workflow:
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Caption: Workflow for preparing peptide-targeted liposomes.
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Protocol 2: Characterization of Nanoparticles
A. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

Dilute a small aliquot of the nanoparticle suspension in deionized water or PBS to an

appropriate concentration (to avoid multiple scattering effects).

Transfer the diluted sample to a disposable cuvette.

Place the cuvette in the DLS instrument.

Set the measurement parameters (e.g., temperature, scattering angle).

Perform the measurement to obtain the average hydrodynamic diameter, polydispersity

index (PDI), and zeta potential. Measurements should be performed in triplicate.

B. Determination of Encapsulation Efficiency and Drug Loading

Separate the unencapsulated ("free") drug from the nanoparticles. This can be done by

ultracentrifugation, where the nanoparticles form a pellet, or by using centrifugal filter units

with a molecular weight cutoff that allows the free drug to pass through while retaining the

nanoparticles.

Measure the concentration of the free drug in the supernatant or filtrate using a suitable

analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following

formulas:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [(Total Drug - Free Drug) / Total Nanoparticle Weight] x 100

Diagram of Characterization Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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